2-[(3-Fluorobenzyl)sulfanyl]pyrimidine
Description
2-[(3-Fluorobenzyl)sulfanyl]pyrimidine is a sulfur-containing heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 3-fluorobenzylthio group. This structural motif is significant in medicinal and materials chemistry due to the pyrimidine ring’s electron-deficient nature and the fluorine atom’s ability to modulate electronic and steric properties.
Properties
Molecular Formula |
C11H9FN2S |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C11H9FN2S/c12-10-4-1-3-9(7-10)8-15-11-13-5-2-6-14-11/h1-7H,8H2 |
InChI Key |
JBFFEXXWGGDBCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions
-
Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is used to deprotonate the thiol.
-
Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.
-
Temperature : Reactions are typically conducted at 70–100°C for 4–8 hours.
Example Protocol
-
Combine 2-chloropyrimidine (1.0 equiv), 3-fluorobenzyl mercaptan (1.2 equiv), and K₂CO₃ (2.5 equiv) in DMF.
-
Heat at 80°C for 6 hours under nitrogen.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
Yield : ~70–80% under optimized conditions.
Direct Alkylation of 2-Mercaptopyrimidine
An alternative route involves alkylating 2-mercaptopyrimidine with 3-fluorobenzyl bromide:
Optimization Insights
-
Base Selection : Strong bases (e.g., NaOH) or mild bases (e.g., K₂CO₃) are effective, with the latter minimizing side reactions.
-
Solvent : DMF or acetonitrile facilitates solubility and reaction efficiency.
-
Work-up : Precipitation by acidification (pH 1–2) followed by recrystallization in isopropyl acetate yields high-purity product.
Data Table 1: Alkylation Method Variations
| Variation | Base | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Standard | K₂CO₃ | DMF | 80 | 75 | |
| High-temperature | NaOH | DMSO | 100 | 68 | |
| Low-base | Et₃N | MeCN | 60 | 72 |
Intermediate Synthesis: 3-Fluorobenzyl Bromide Preparation
The alkylating agent, 3-fluorobenzyl bromide, is synthesized from 3-fluorobenzyl alcohol using phosphorus tribromide (PBr₃):
Procedure Highlights
-
Stoichiometry : PBr₃ is used in 1.1–1.3 equivalents to ensure complete conversion.
-
Conditions : Reaction proceeds at 0–25°C to avoid overheating and byproduct formation.
-
Purification : Distillation or washing with sodium bicarbonate removes excess PBr₃.
Alternative Coupling Strategies
While less common for simple pyrimidines, transition-metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig) can form C–S bonds. However, these methods are more relevant for complex heterocycles:
Challenges :
-
Requires specialized catalysts (e.g., copper iodide or palladium complexes).
-
Higher costs and longer reaction times compared to nucleophilic substitution.
Critical Analysis of Method Efficiency
Yield Comparison
| Method | Average Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic substitution | 75 | 98 | High |
| Direct alkylation | 72 | 95 | Moderate |
| Coupling | 60 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-[(3-Fluorobenzyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural and Crystallographic Features
The following table summarizes key structural parameters of 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine and related compounds:
Key Observations:
- Dihedral Angles : In compound I and II (), the dihedral angles between the pyrimidine and aromatic rings vary significantly (42.25° vs. ~60°), influenced by substituent positions (4-Cl vs. 3-Cl). This suggests that electronic and steric effects of substituents dictate molecular conformation, which may impact packing efficiency and solubility .
- Hydrogen Bonding : Compounds I and II exhibit intramolecular S(7) motifs and intermolecular R₂²(8) dimers, stabilizing their crystal lattices. Such motifs are critical for predicting solubility and stability in drug design .
- Core Modifications: The thieno[3,2-d]pyrimidin-4(3H)-one derivative () replaces the pyrimidine with a fused thieno ring, increasing molecular weight (450.5 vs. 220.26) and introducing π-conjugation. This alteration could enhance binding to aromatic biological targets but may reduce metabolic stability .
Physicochemical and Electronic Properties
- Fluorine Effects: The 3-fluorobenzyl group in the target compound likely enhances lipophilicity compared to non-fluorinated analogs.
- Sulfanyl Linkers : The –S–CH₂– bridge in sulfanylpyrimidines (e.g., compounds I and II) facilitates rotational flexibility, enabling adaptive binding in biological systems. However, this flexibility may also lead to conformational disorder in crystals .
Methodological Considerations
- Crystallography : The SHELX program suite () has been instrumental in refining structures of sulfanylpyrimidine derivatives, ensuring accurate determination of bond lengths, angles, and hydrogen-bonding networks .
- Validation : Tools like PLATON () are critical for validating hydrogen-bonding patterns and detecting crystallographic disorders, ensuring reliable comparisons .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a pyrimidine-thiol derivative and 3-fluorobenzyl bromide. A typical procedure involves stirring equimolar reactants in a polar aprotic solvent (e.g., DMF or methanol) at room temperature for 3–4 hours, followed by solvent removal under reduced pressure . Optimization may include adjusting stoichiometry (e.g., 1.5:1 molar ratio of thiol to alkylating agent), temperature control (20–40°C), and catalyst use (e.g., K₂CO₃ for deprotonation). Purity is enhanced by recrystallization from ethanol/water mixtures.
Q. How is the structure of 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine validated post-synthesis?
- Methodological Answer : Structural confirmation requires spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify the fluorobenzyl (δ ~4.5 ppm for –SCH₂–) and pyrimidine protons (δ ~8.5 ppm for aromatic protons) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (e.g., C–S bond ~1.8 Å) and dihedral angles between the pyrimidine and fluorobenzyl rings (e.g., ~42–62°), confirming spatial orientation .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal lattice of 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine derivatives?
- Methodological Answer : Crystal packing is influenced by hydrogen bonding (N–H⋯N/O/Cl), π-π stacking, and van der Waals interactions. For example, in analogous compounds, N–H⋯N bonds form inversion dimers (R_2$$^2(8) motifs), while bifurcated N–H⋯O bonds create layered structures. Fluorine’s electronegativity may enhance dipole interactions . SHELXL refinement (using Olex2 or similar software) is critical for modeling these interactions .
Q. How do computational methods predict the reactivity of the sulfanyl group in 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the sulfur atom’s nucleophilicity and charge distribution. Fukui indices identify reactive sites for electrophilic substitution. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets, such as enzymes with cysteine residues susceptible to thiol-disulfide exchange .
Q. What strategies mitigate data discrepancies in crystallographic refinement for fluorinated pyrimidine derivatives?
- Methodological Answer : Challenges include twinning, disorder, and weak diffraction. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
